A Technical Guide to 1-(Pyrimidin-4-yl)cyclobutan-1-amine: Properties, Synthesis, and Applications
A Technical Guide to 1-(Pyrimidin-4-yl)cyclobutan-1-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(Pyrimidin-4-yl)cyclobutan-1-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1][2] The incorporation of a cyclobutane ring introduces conformational rigidity and metabolic stability, desirable properties in modern drug design. This document details the molecule's physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, outlines expected spectroscopic characterization, and explores its potential applications as a versatile building block for novel therapeutics, particularly in kinase inhibition.
Introduction
The intersection of heterocyclic chemistry and drug discovery continues to yield molecules with profound biological activities. Among these, pyrimidine derivatives are particularly noteworthy, forming the structural basis for numerous drugs spanning antiviral, anticancer, and anti-inflammatory applications.[2][3] Their prevalence is due in part to the pyrimidine ring's ability to engage in multiple hydrogen bonding interactions, a key feature for binding to biological targets.[2]
Concurrently, the use of small, constrained carbocyclic rings like cyclobutane has become a prominent strategy in medicinal chemistry. These motifs can enhance potency, improve metabolic stability, and provide novel intellectual property by exploring underexplored chemical space. The specific substitution pattern of a geminal amino group and an aromatic system on a single carbon of the cyclobutane ring creates a valuable three-dimensional exit vector for further chemical elaboration.
This guide focuses on the specific molecule 1-(Pyrimidin-4-yl)cyclobutan-1-amine, which synergistically combines these two valuable pharmacophores. While this specific compound is not extensively documented in public literature, its constituent parts and analogous structures suggest significant potential. This document serves as a foundational resource, providing calculated properties, a proposed synthetic route based on established chemical principles, and a discussion of its prospective utility in drug discovery programs.
Physicochemical and Structural Properties
The structural and physicochemical properties of 1-(Pyrimidin-4-yl)cyclobutan-1-amine have been calculated and are summarized below. These properties are foundational for its handling, formulation, and prediction of its behavior in biological systems. While no direct experimental data is publicly available, several databases contain entries for isomers, such as 4-cyclobutylpyrimidin-2-amine, which has the same molecular formula and a similar monoisotopic mass.[4]
| Property | Value | Source |
| IUPAC Name | 1-(Pyrimidin-4-yl)cyclobutan-1-amine | N/A |
| Molecular Formula | C₈H₁₁N₃ | Calculated |
| Molecular Weight | 149.19 g/mol | Calculated[5] |
| Monoisotopic Mass | 149.0953 Da | Calculated[4][6] |
| Canonical SMILES | C1CC(C1)(C2=CN=CN=C2)N | N/A |
| Predicted XlogP | ~1.0 | Estimated[4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (from N atoms) | Calculated |
Note: Data is based on cheminformatic calculations and information for isomeric compounds, as a specific entry for this molecule is not available in major public databases like PubChem.
Proposed Synthesis and Mechanistic Rationale
A robust and efficient synthesis is critical for the exploration of any new chemical entity. A plausible and logical retrosynthetic approach for 1-(Pyrimidin-4-yl)cyclobutan-1-amine originates from commercially available starting materials, cyclobutanone and 4-chloropyrimidine.
Synthetic Workflow
The proposed synthesis involves a two-step process: nucleophilic addition of a protected pyrimidine to cyclobutanone, followed by reductive amination.
Mechanistic Discussion
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Step 1: Grignard Reagent Formation and Addition. The synthesis begins with the formation of a pyrimidinyl Grignard reagent from 4-chloropyrimidine. This is a standard organometallic reaction. The resulting nucleophilic carbon of the pyrimidine ring then attacks the electrophilic carbonyl carbon of cyclobutanone. An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 1-(pyrimidin-4-yl)cyclobutanol. The choice of this route is based on the reliability of Grignard reactions for C-C bond formation.[7]
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Step 2: Reductive Amination. The tertiary alcohol is first oxidized to the corresponding ketone, pyrimidin-4-yl(cyclobutyl)methanone, using a mild oxidizing agent like Dess-Martin periodinane (DMP) to avoid over-oxidation. The ketone then undergoes reductive amination. It reacts with ammonia to form an imine intermediate, which is then reduced in situ by an appropriate reducing agent (e.g., sodium cyanoborohydride) to yield the final primary amine. This is a classic and highly effective method for amine synthesis.
An alternative to Step 2 could involve converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with an ammonia source (e.g., sodium azide followed by reduction), but the one-pot reductive amination is often more efficient.
Spectroscopic Characterization (Predicted)
For a compound to be confirmed, its spectroscopic data must match its structure. Based on the proposed structure, the following ¹H NMR, ¹³C NMR, and mass spectrometry signals are anticipated. These predictions are guided by data from analogous pyrimidine and cyclobutane structures.[8]
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¹H NMR:
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Pyrimidine Protons: Three distinct signals in the aromatic region (δ 8.5-9.2 ppm). The proton at C2 (between the nitrogens) would be the most downfield, followed by the proton at C6, and then the proton at C5.[9]
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Cyclobutane Protons: Complex multiplets in the aliphatic region (δ 1.8-2.5 ppm), arising from the six protons on the cyclobutane ring. Geminal and vicinal couplings would lead to overlapping signals.
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Amine Protons: A broad singlet (δ 1.5-3.0 ppm, exchangeable with D₂O) corresponding to the two protons of the -NH₂ group.
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¹³C NMR:
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Pyrimidine Carbons: Three signals in the aromatic region (δ 150-160 ppm).
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Cyclobutane Carbons: Signals for the three distinct types of carbon atoms in the cyclobutane ring. The quaternary carbon (C1) attached to the pyrimidine and amine would be around δ 55-65 ppm, while the other two CH₂ carbons would appear further upfield.
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Mass Spectrometry (ESI+):
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The primary ion observed would be the protonated molecule [M+H]⁺ at m/z = 150.10.
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Potential Applications in Drug Discovery
The true value of 1-(pyrimidin-4-yl)cyclobutan-1-amine lies in its potential as a scaffold for creating diverse libraries of drug-like molecules.
Kinase Inhibitor Scaffolding
The pyrimidine ring is a cornerstone of many approved kinase inhibitors.[10] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[11][12] This molecule could serve as a starting point for inhibitors targeting kinases such as:
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Epidermal Growth Factor Receptor (EGFR): Many EGFR inhibitors feature a 4-aminopyrimidine core.[12]
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Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.
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Spleen Tyrosine Kinase (Syk): A target in inflammation and certain cancers.
The primary amine on the cyclobutane ring acts as a convenient attachment point for introducing side chains designed to bind into the specificity pockets of various kinase active sites.
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